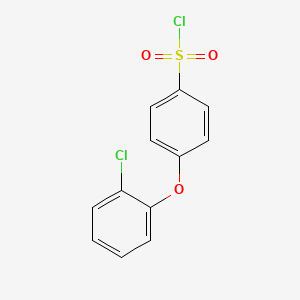

4-(2-chlorophenoxy)benzenesulfonyl Chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(2-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZBGLOVCXTRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383341 | |

| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-84-4 | |

| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610277-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride

Abstract: This whitepaper provides a detailed technical guide for the synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document outlines a robust two-step synthetic pathway, beginning with the formation of a diaryl ether via the Ullmann condensation, followed by electrophilic chlorosulfonation. The guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, validated experimental protocols, and comprehensive characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a versatile chemical building block essential for synthesizing a range of target molecules, particularly sulfonamide derivatives used in medicinal chemistry.[1] Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, allows for facile introduction of diverse functionalities, making it a valuable intermediate in the production of anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1] The strategic importance of this compound necessitates a reliable and well-understood synthetic route that is both scalable and reproducible.

This guide focuses on a logical and field-proven retrosynthetic approach, breaking down the synthesis into two core transformations: the formation of the C-O ether bond and the subsequent introduction of the sulfonyl chloride moiety.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a two-step pathway. The primary disconnection is at the sulfonyl chloride group, which can be installed onto a diaryl ether precursor via an electrophilic aromatic substitution. The second key disconnection is the diaryl ether bond itself, leading to two simpler aromatic precursors.

Scheme 1: Retrosynthetic Analysis

This analysis leads to a forward synthesis strategy involving:

-

Diaryl Ether Formation: Coupling of a phenol with an aryl halide.

-

Chlorosulfonation: Introduction of the -SO₂Cl group onto the diaryl ether backbone.

The following sections will detail the mechanistic rationale and experimental protocols for this designed pathway.

Pathway Execution: From Starting Materials to Final Product

Step 1: Synthesis of 2-chlorodiphenyl ether via Ullmann Condensation

The formation of the diaryl ether linkage is a critical step. While several methods exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective choice, particularly for electron-poor aryl halides.[2][3] The reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[4]

Mechanism Insight: The Ullmann condensation typically proceeds through a Cu(I)/Cu(III) catalytic cycle.[2] The reaction begins with the formation of a copper phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide. The final diaryl ether product is formed via reductive elimination, which also regenerates the active Cu(I) catalyst.[2] The choice of a high-boiling polar solvent like DMF or NMP is crucial to achieve the necessary reaction temperatures, which are often above 100°C.[2]

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established methodologies.[5]

-

Reagent Setup: To a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 2-chlorophenol (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 140-150°C and maintain for 12-24 hours, monitoring progress by TLC.

-

Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-4'-nitrodiphenyl ether.

Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would be required to produce the 4-(2-chlorophenoxy)benzenesulfonic acid precursor for the final step. A more direct route is the chlorosulfonation of 2-chlorodiphenyl ether.

Step 2: Chlorosulfonation of 2-chlorodiphenyl ether

The final step is the introduction of the sulfonyl chloride group onto the diaryl ether. Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) is a powerful and common method for this transformation.[6][7] The reaction is an electrophilic aromatic substitution, where the highly reactive electrophile is generated from chlorosulfonic acid.[8]

Mechanism Insight: At lower temperatures, chlorosulfonic acid exists in an equilibrium that generates the electrophile SO₂Cl⁺.[8] This species then attacks the electron-rich aromatic ring of the diaryl ether. The para-position to the ether linkage is strongly activated, directing the substitution to that position. The reaction is typically performed in an excess of chlorosulfonic acid, which also acts as the solvent.[6] Due to the hazardous nature of chlorosulfonic acid, strict safety precautions are mandatory.[9]

Experimental Protocol: Chlorosulfonation

-

Reagent Setup: In a flask equipped with a dropping funnel and a gas outlet to neutralize HCl gas, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.

-

Substrate Addition: Slowly add 2-chlorodiphenyl ether (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by NMR or LC-MS.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound. The product is moisture-sensitive and should be stored in a desiccator.[10]

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 610277-84-4 | [1][10] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1][11] |

| Molecular Weight | 303.16 g/mol | [1][10] |

| Appearance | Light beige to off-white solid | [1][10] |

| Melting Point | 89-94°C | [10] |

| Storage | 2-8°C, sealed, away from moisture | [10] |

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene rings.

-

¹³C NMR: Signals for 12 aromatic carbons, with shifts influenced by the chloro, ether, and sulfonyl chloride substituents.

-

IR Spectroscopy: Characteristic peaks for S=O stretching (around 1370 and 1180 cm⁻¹), C-O-C stretching, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for two chlorine atoms.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis pathway.

Caption: Synthetic workflow for this compound.

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Aryl Halides and Phenols: These compounds can be irritants and toxic. Avoid inhalation and skin contact.

-

Work-up: The quenching of chlorosulfonic acid with ice is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in a fume hood.

Conclusion

This guide presents a well-established and logical pathway for the synthesis of this compound. By detailing the mechanistic underpinnings of the key Ullmann condensation and chlorosulfonation steps, and providing clear, actionable protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. Adherence to the described procedures and safety precautions will enable the reliable and reproducible synthesis of this important chemical intermediate.

References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from [Link]

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.

-

S-Chlorinations - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc. (n.d.). Retrieved from [Link]

-

Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives - J-Stage. (n.d.). Retrieved from [Link]

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- US Patent 2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins. (n.d.).

-

Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. (2017). Green Chemistry. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central. Retrieved from [Link]

-

This compound (C12H8Cl2O3S) - PubChemLite. (n.d.). Retrieved from [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN Patent 102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone. (n.d.).

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015). Retrieved from [Link]

- CA Patent 1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride. (n.d.).

- GB Patent 2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (n.d.).

- EP Patent 0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 10. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]

- 11. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 4-(2-chlorophenoxy)benzenesulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

Introduction

This compound is a highly functionalized organic compound that serves as a critical building block in modern chemical synthesis. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a diphenyl ether backbone, makes it a versatile intermediate for creating complex molecules with tailored biological activities. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and agrochemical science. The inherent reactivity of the sulfonyl chloride moiety, while synthetically valuable, necessitates a thorough understanding of its characteristics to ensure safe handling and optimal use in experimental design.[1][2]

Chemical Identity and Core Physicochemical Properties

The fundamental identity and physical characteristics of this compound are foundational to its application. These properties dictate its solubility, stability, and appropriate handling and storage conditions.

Molecular Structure

The structure combines a benzenesulfonyl chloride moiety with a 2-chlorophenoxy group via an ether linkage. This arrangement is key to its utility in introducing these specific functionalities into target molecules.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of the compound, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 610277-84-4 | [2][3] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [2][3][4] |

| Molecular Weight | 303.16 g/mol | [2][3][5] |

| Appearance | White to off-white or light beige solid | [2][6] |

| Melting Point | 89-94 °C | [6] |

| Boiling Point | 380.2 ± 27.0 °C (Predicted) | [6] |

| Purity | ≥ 97% (NMR) | [2] |

| Solubility | Soluble in polar organic solvents like DMSO and acetonitrile; general sulfonyl chlorides are soluble in ether and benzene. Decomposes in hot water and hot alcohol. | [7][8] |

| Storage Conditions | Store at 0-8°C, sealed, away from moisture. | [2][6] |

| Sensitivity | Moisture Sensitive | [3][6] |

Spectroscopic Profile and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules.[1] For this compound, aprotic deuterated solvents such as CDCl₃ or DMSO-d₆ are required due to the reactivity of the sulfonyl chloride group.[1]

-

¹H NMR: The proton spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0-8.2 ppm). The protons on the benzenesulfonyl chloride ring will be deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group, appearing further downfield compared to the protons on the chlorophenoxy ring.

-

¹³C NMR: The carbon spectrum will display 12 distinct signals corresponding to each unique carbon atom in the aromatic rings. Carbons directly attached to the sulfonyl chloride group, the ether oxygen, and the chlorine atoms will show characteristic chemical shifts influenced by these substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[1]

-

Characteristic Absorptions: The most prominent bands are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), which typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ , respectively.[9] Other expected signals include C-O-C stretching for the ether linkage and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's identity.

-

Expected Fragmentation: When coupled with techniques like Gas Chromatography (GC-MS), the analysis can reveal key fragmentation pathways.[1] Common losses for sulfonyl chlorides include the cleavage of the S-Cl bond (loss of Cl•, M-35/37) and the loss of sulfur dioxide (SO₂, M-64).[1] The presence of two chlorine atoms will result in characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and chlorine-containing fragments.

Reactivity and Chemical Behavior

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group.

Nucleophilic Substitution

The sulfur atom of the sulfonyl chloride group is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its primary application as a synthetic intermediate.[2][5] It readily reacts with:

-

Amines (primary and secondary) to form stable sulfonamides .[10]

-

Alcohols and phenols to form sulfonate esters .[10]

-

Water (hydrolysis) to form the corresponding sulfonic acid. This reaction highlights its moisture sensitivity and the need for anhydrous storage and handling conditions.[3][8]

Caption: General Nucleophilic Substitution Pathway.

Analytical Methodologies

A robust analytical strategy is crucial for verifying the identity, purity, and concentration of this compound, both as a starting material and within reaction mixtures.[1]

Comparative Overview of Techniques

The choice of analytical method depends on the specific objective, from routine quality control to detailed structural analysis.

| Technique | Primary Application | Key Insights & Considerations | Source(s) |

| HPLC (RP-HPLC) | Purity assessment, quantification. | Robust for purity profiling and can be used for quantification, often after derivatization for reactive samples. | [1][11] |

| GC-MS | Purity assessment of volatile impurities. | High-resolution separation suitable for thermally stable compounds and impurities. Provides structural information from MS. | [1] |

| NMR (¹H, ¹³C, qNMR) | Structural elucidation, identification, quantification. | The definitive tool for structure confirmation. Quantitative NMR (qNMR) can provide highly accurate purity assessment with an internal standard. | [1] |

| IR Spectroscopy | Functional group identification. | Quick confirmation of the sulfonyl chloride group. | [1][9] |

| Titrimetry | Quantification. | Simple and accurate for routine analysis of bulk material but may require indirect methods. |

Workflow and Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a standard method for assessing the purity of a batch of this compound.

Objective: To determine the purity of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Methodology:

-

Solvent and Sample Preparation:

-

Prepare the mobile phase: A gradient of acetonitrile and water (both HPLC grade) is typically effective. For example, a gradient from 60% acetonitrile to 95% acetonitrile over 15 minutes.

-

Prepare a diluent, typically acetonitrile.

-

Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the diluent to create a stock solution of ~1 mg/mL.

-

Further dilute the stock solution to a working concentration of ~0.1 mg/mL for injection.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to 60% B and equilibrate for 5 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Causality and Trustworthiness: The use of a C18 column separates compounds based on hydrophobicity. A gradient elution ensures that both the main, relatively nonpolar compound and any more polar or nonpolar impurities are eluted effectively. UV detection at 254 nm is suitable for aromatic compounds. This self-validating system ensures that all components that absorb at this wavelength are detected and accounted for in the purity calculation.

Caption: Analytical Workflow for HPLC Purity Analysis.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate, prized for its ability to introduce specific structural motifs into larger molecules.

-

Pharmaceutical Synthesis: It is a key intermediate in producing various pharmaceuticals.[2] Its structure is found in molecules developed as anti-inflammatory, analgesic, and antibacterial agents.[2][5] The incorporation of the sulfonyl group can enhance the biological activity of drug candidates.[5]

-

Agrochemical Formulations: The compound is used to create modern herbicides and pesticides, contributing to crop protection and improved yields.[2][5]

-

Polymer and Materials Science: It can function as a coupling or modifying agent in polymerization reactions, improving the properties of materials used in specialized coatings and adhesives.[2][5]

-

Diagnostic Agents: The framework of this compound is utilized in the synthesis of specialized diagnostic agents for medical imaging applications.[2]

Safety, Handling, and Storage

Given its reactive and corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.[12]

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | Statement | Recommended PPE | Source(s) |

| Skin Corrosion | Causes severe skin burns. | Chemical-resistant gloves (e.g., nitrile), long-sleeved lab coat. | [12][13] |

| Eye Damage | Causes serious eye damage. | Chemical safety goggles or face shield. | [12][13] |

| Acute Toxicity | Harmful if swallowed. | Standard PPE; avoid ingestion. | [14][15] |

| Reactivity | Reacts with water. Corrosive. | Handle away from moisture. | [3][12] |

Handling and Storage Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][13] Avoid creating dust.[3] Prevent contact with skin, eyes, and clothing.[13] Keep away from water and moist air.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] The recommended storage temperature is between 0-8°C.[2][6] Due to its moisture sensitivity, storing under an inert atmosphere like nitrogen is advisable for long-term stability.[3]

-

First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] Remove contaminated clothing.[12]

-

Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

-

Conclusion

This compound is a pivotal reagent in synthetic chemistry, offering a reliable route to a diverse range of sulfonamides and sulfonate esters. Its value is intrinsically linked to the reactivity of its sulfonyl chloride group. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization. By employing a multi-faceted analytical approach, researchers can ensure the quality and integrity of this intermediate, thereby supporting the successful development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.

- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. (n.d.). Benchchem.

- This compound - Safety Data Sheet. (2025).

- This compound. (n.d.). Chem-Impex.

- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- ntrimetric determination of some sulphonyl chlorides. (n.d.).

- SAFETY DATA SHEET - this compound. (2024). Fisher Scientific.

- SAFETY DATA SHEET - 4-Chlorobenzenesulfonyl chloride. (2009). Fisher Scientific.

- 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride - Solubility of Things. (n.d.).

- 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. (n.d.). PubChem.

- 4-(4-Chlorophenoxy)benzenesulfonyl chloride. (n.d.). Chem-Impex.

- SAFETY DATA SHEET - Benzenesulfonyl Chloride. (2025). TCI Chemicals.

- SAFETY DATA SHEET - Benzenesulfonyl chloride. (2025). Sigma-Aldrich.

- This compound (C12H8Cl2O3S). (n.d.). PubChemLite.

- This compound CAS#: 610277-84-4. (n.d.). ChemicalBook.

- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.nl [fishersci.nl]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(2-chlorophenoxy)benzenesulfonyl chloride (CAS Number 610277-84-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of a diverse range of biologically active molecules. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its reactivity, particularly in the formation of sulfonamides. Emphasis is placed on the applications of its derivatives in drug discovery, with a focus on their roles as potential inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs). This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and agrochemical development, providing foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction

This compound is a diaryl ether derivative that has garnered significant interest as a versatile scaffold in medicinal and agricultural chemistry.[1][2] Its unique structural combination of a phenoxy linkage and a reactive sulfonyl chloride functional group makes it an ideal starting material for the synthesis of a wide array of sulfonamide-based compounds.[1] These derivatives have shown promise in the development of novel therapeutic agents, including anti-inflammatory drugs and anticancer therapies, as well as in the formulation of next-generation herbicides and pesticides.[1][2]

The diaryl ether motif is a common feature in many biologically active compounds, contributing to their conformational flexibility and ability to interact with various biological targets. The addition of a sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide linkage, a pharmacophore known for its strong hydrogen bonding capabilities and its presence in numerous approved drugs. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its application in the synthesis of potential enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 610277-84-4 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Light beige to off-white solid | [1] |

| Melting Point | 89-94 °C | |

| Purity | ≥ 97% (by NMR) | [1] |

| Solubility | Soluble in many organic solvents | |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Moisture sensitive. | [1] |

Synthesis and Reactivity

Synthetic Pathway

Step 1: Ullmann Condensation to form 2-chlorodiphenyl ether

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3][4][5] In this case, 2-chlorophenol would be reacted with a suitable para-substituted halobenzene, such as 1-bromo-4-nitrobenzene, in the presence of a copper catalyst and a base at elevated temperatures. The nitro group can subsequently be reduced and converted to a sulfonic acid. A more direct approach would be the coupling of 2-chlorophenol with a para-halobenzenesulfonic acid derivative, though this can be more challenging.

Step 2: Chlorosulfonation of 2-chlorodiphenyl ether

The resulting 2-chlorodiphenyl ether would then undergo electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.[6] This reaction is typically carried out in the absence of a solvent or in a chlorinated solvent. The sulfonyl group is directed to the para-position of the unsubstituted phenyl ring due to steric hindrance from the 2-chloro-phenoxy group.

A general reaction scheme is presented below:

Figure 1: A plausible two-step synthetic pathway to this compound.

Reactivity Profile

The primary utility of this compound in organic synthesis stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]

The reaction with amines is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general mechanism for this reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, followed by the departure of the chloride leaving group.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a precursor to a multitude of biologically active sulfonamides. The diaryl ether sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against several important enzyme targets.

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A number of diaryl heterocyclic compounds are known to be selective COX-2 inhibitors, and the diaryl ether scaffold is a recognized pharmacophore in this class of molecules.[7][8][9][10] The sulfonamide group is often a crucial component for achieving COX-2 selectivity.[7] While specific COX-2 inhibitors derived directly from this compound are not explicitly detailed in the available literature, its structural similarity to known COX-2 inhibitor backbones makes it a highly attractive starting material for the synthesis of new potential anti-inflammatory agents.

Figure 2: Inhibition of the COX-2 pathway by diaryl ether sulfonamide derivatives.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[1][11][12][13][14] Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. Diaryl ether sulfonamides have been investigated as potent inhibitors of various CA isoforms, including the tumor-associated CA IX and CA XII.[1][11] The this compound scaffold provides a direct route to novel diaryl ether sulfonamides that could be explored for their potential as selective CA inhibitors.

Figure 3: Inhibition of carbonic anhydrase by diaryl ether sulfonamide derivatives.

Agrochemicals

The chlorophenoxy moiety is a well-established toxophore in the agrochemical industry, being a key structural feature of widely used herbicides such as 2,4-D and MCPA.[15][16] These compounds often act as synthetic auxins, disrupting normal plant growth. The incorporation of a benzenesulfonamide group can further modulate the biological activity and selectivity of these compounds.[8] Therefore, this compound serves as a valuable intermediate for the synthesis of novel herbicides and pesticides with potentially enhanced efficacy and improved crop safety profiles.[1][2]

Experimental Protocols

As a specific, validated protocol for the synthesis of this compound is not available, a general procedure for the chlorosulfonation of a diaryl ether, based on the synthesis of related compounds, is provided below for illustrative purposes. Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Illustrative Protocol: Chlorosulfonation of 2-chlorodiphenyl ether

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-chlorodiphenyl ether (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Figure 4: A generalized workflow for the chlorosulfonation of a diaryl ether.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored under an inert atmosphere.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active sulfonamide derivatives. Its straightforward reactivity and the established importance of the diaryl ether sulfonamide scaffold in medicinal and agricultural chemistry make it a compound of significant interest for further research and development. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its use in the discovery of novel therapeutic agents and agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential for significant advancements in these fields.

References

-

ResearchGate. (n.d.). Examples of COX-2 inhibitors of diaryl or aryl heteroaryl ethers and thioethers. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2016). Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Retrieved from [Link]

-

PubMed. (2008). Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors. Retrieved from [Link]

-

PubMed. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Retrieved from [Link]

-

PubMed. (2013). New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides. Retrieved from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.).

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Retrieved from [Link]

-

FLORE. (n.d.). Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.

-

PubMed. (2008). Novel diaryl or heterocyclic sulfonamides as antimitotic agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of bioactive sulfonamide derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

ResearchGate. (2025). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

CSIRO Publishing. (n.d.). Some Phenoxybenzenesulfonyl Chlorides and Related Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

- Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

-

Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)benzenesulfonyl chloride. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). EP0030333A1 - Alkyldiphenyl-ether sulfonic acid hydrazides, their production and use as blowing agents.

-

YouTube. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

PubChem. (n.d.). 2-Chlorodiphenyl ether. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

GSRS. (n.d.). 2-CHLORODIPHENYL ETHER. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

- 1. Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of new diarylheterocycles endowed with COX-2 inhibitory and NO-dependent activities [iris.unito.it]

- 10. Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms [flore.unifi.it]

- 15. EP0030333A1 - Alkyldiphenyl-ether sulfonic acid hydrazides, their production and use as blowing agents - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

Spectroscopic Characterization of 4-(2-chlorophenoxy)benzenesulfonyl Chloride: A Technical Guide

Introduction: The Significance of 4-(2-chlorophenoxy)benzenesulfonyl Chloride

This compound is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its diaryl ether and sulfonyl chloride functionalities provide a versatile scaffold for creating complex molecular architectures.[1] As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a framework for its characterization.

This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic and medicinal chemistry programs. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, ensuring a robust and reliable analytical paradigm.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its distinct aromatic rings and reactive sulfonyl chloride group, gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of these features is key to interpreting its spectra.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen environments.

Experimental Protocol: NMR Data Acquisition

A meticulously designed experimental protocol is crucial for obtaining high-quality NMR data, especially for a reactive species like a sulfonyl chloride.

Step-by-Step Methodology:

-

Solvent Selection: Due to the moisture sensitivity and reactivity of the sulfonyl chloride group, the use of anhydrous, aprotic deuterated solvents is essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube securely to prevent atmospheric moisture contamination.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the instrument to achieve a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

-

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum will show signals exclusively in the aromatic region. The electron-withdrawing nature of the sulfonyl chloride group and the influence of the ether linkage and the second chlorine atom will dictate the chemical shifts.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' | ~ 7.9 - 8.1 | Doublet | 2H | Adjacent to the strongly electron-withdrawing -SO₂Cl group, resulting in significant deshielding. |

| H-3', H-5' | ~ 7.1 - 7.3 | Doublet | 2H | Ortho to the ether linkage, experiencing less deshielding compared to H-2' and H-6'. |

| H-3 to H-6 | ~ 7.0 - 7.6 | Multiplets | 4H | Protons on the 2-chlorophenoxy ring will exhibit complex splitting patterns due to their relative positions and coupling with each other. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached groups.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' | ~ 155 - 160 | Carbon attached to the ether oxygen, significantly deshielded. |

| C-1' | ~ 140 - 145 | Carbon attached to the -SO₂Cl group. |

| C-2', C-6' | ~ 128 - 132 | Aromatic carbons ortho to the -SO₂Cl group. |

| C-3', C-5' | ~ 118 - 122 | Aromatic carbons meta to the -SO₂Cl group. |

| C-1 | ~ 150 - 155 | Carbon attached to the ether oxygen on the 2-chlorophenoxy ring. |

| C-2 | ~ 125 - 130 | Carbon bearing the chlorine atom. |

| C-3 to C-6 | ~ 120 - 135 | Remaining aromatic carbons of the 2-chlorophenoxy ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound, the most prominent features will be the absorptions from the sulfonyl chloride and the diaryl ether moieties.

Experimental Protocol: IR Data Acquisition

As a solid, this compound can be analyzed using several methods. The thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[2][3]

Step-by-Step Methodology (Thin Solid Film):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid in a volatile organic solvent like methylene chloride or acetone.[2]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

-

Workflow for IR Spectroscopy (Thin Solid Film Method)

Caption: Workflow for IR analysis using the thin solid film method.

IR Spectral Interpretation (Predicted)

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the benzene rings.[4] |

| ~ 1370 - 1410 | Asymmetric SO₂ Stretch | Strong | A hallmark of the sulfonyl chloride functional group.[5] |

| ~ 1166 - 1204 | Symmetric SO₂ Stretch | Strong | The second key absorption for the sulfonyl chloride group.[5] |

| ~ 1240 - 1280 | Aryl C-O-C Asymmetric Stretch | Strong | Characteristic of the diaryl ether linkage.[6] |

| ~ 1050 - 1150 | Aryl C-O-C Symmetric Stretch | Strong | Another key indicator of the ether functionality.[6] |

| ~ 1580 & ~ 1480 | Aromatic C=C Stretch | Medium-Strong | In-ring vibrations of the benzene rings.[4] |

| ~ 750 - 770 | C-Cl Stretch | Medium-Strong | Arising from the chloro-substituted aromatic ring. |

| ~ 550 - 600 | S-Cl Stretch | Medium | Characteristic of the sulfur-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this compound, provided it has sufficient volatility and thermal stability.

Step-by-Step Methodology (GC-MS):

-

Sample Preparation:

-

Instrument Setup (GC):

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Set an appropriate temperature program for the oven to ensure separation and elution of the compound.

-

The injector temperature should be high enough to volatilize the sample without causing degradation.

-

-

Instrument Setup (MS):

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-400).

-

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Interpretation (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragments resulting from the cleavage of the molecule's weakest bonds. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Fragment | Rationale |

| 302/304/306 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for two chlorine atoms. |

| 267/269 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 238/240 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonamides and related compounds.[9][10] |

| 199 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond. |

| 168/170 | [Cl-C₆H₄-O-C₆H₄]⁺ | Fragment corresponding to the diaryl ether core. |

| 111/113 | [Cl-C₆H₄]⁺ | Fragment of the chlorophenyl ring. |

| 99/101 | [SO₂Cl]⁺ | Fragment of the sulfonyl chloride group. |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparative analysis, offers a robust guide for researchers. By following the detailed experimental protocols and interpretative frameworks presented, scientists can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

- BenchChem. (2025).

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

-

University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

- Canadian Journal of Chemistry. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. 48(10), 1664-1670.

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Virtual Planetary Laboratory. (n.d.). Sulfuryl chloride (SO₂Cl₂). Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers. Retrieved from [Link]

- Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(8), 2372-2376.

- Combustion and Flame. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. 214, 219-232.

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1547-1555.

- Lambert, T. H. (n.d.).

-

Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

-

ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

- Supporting Inform

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). IR handout.pdf.

-

SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. acdlabs.com [acdlabs.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Chlorophenoxy)benzenesulfonyl chloride is a reactive intermediate crucial in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is intrinsically linked to its purity and stability. As a sulfonyl chloride, its primary vulnerability is hydrolysis, a reaction that can be initiated by atmospheric moisture. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its principal degradation pathway, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the synthesis of target molecules with high purity and yield.

Chemical Identity and Properties

This compound is a solid organic compound with the molecular formula C₁₂H₈Cl₂O₃S and a molecular weight of 303.17 g/mol [1]. Its structure features a benzenesulfonyl chloride moiety substituted with a 2-chlorophenoxy group at the 4-position.

Key Physicochemical Properties:

The presence of the electrophilic sulfonyl chloride group (-SO₂Cl) makes the molecule highly susceptible to nucleophilic attack, which is the cornerstone of its reactivity and instability.

Core Stability Concerns and Degradation Pathways

The stability of sulfonyl halides, including this compound, generally decreases in the order of fluorides > chlorides > bromides > iodides[3]. The chloride variant represents a balance between reactivity and manageable stability, making it a common choice in synthesis[4].

Primary Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound is its sensitivity to moisture[2]. Sulfonyl chlorides readily react with water in a nucleophilic substitution reaction to yield the corresponding sulfonic acid and hydrochloric acid[3].

Reaction Mechanism: RSO₂Cl + H₂O → RSO₃H + HCl

This hydrolysis is often autocatalytic, as the generated HCl can accelerate the degradation of the remaining sulfonyl chloride. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. Studies on various aromatic sulfonyl chlorides have confirmed that the reaction proceeds via an SN2 mechanism, where water acts as the nucleophile[5][6].

The diagram below illustrates this critical degradation pathway.

Caption: Primary degradation pathway of this compound.

Other Potential Degradation Factors

-

Thermolysis: While the compound is a solid with a relatively high predicted boiling point, prolonged exposure to elevated temperatures can accelerate hydrolysis and potentially lead to other decomposition pathways.

-

Incompatible Materials: As a reactive acid chloride, it should be stored away from strong bases, alcohols, and amines, as these will react readily with the sulfonyl chloride group[3].

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the compound's integrity, a multi-layered approach to storage and handling is essential. The core principle is the rigorous exclusion of moisture.

Storage Conditions

The consensus from safety data sheets and chemical best practices points to a consistent set of storage requirements.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Cool place; Room temperature. | Reduces reaction kinetics of potential degradation pathways. | [2] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Displaces atmospheric moisture, preventing hydrolysis. | [2] |

| Container | Tightly closed, in a dry and well-ventilated place. | Prevents ingress of atmospheric moisture and ensures safe containment. | [2][7] |

| Light | Protect from direct light (recommended). | While not explicitly stated as light-sensitive, it is good practice for reactive intermediates. | General Lab Practice |

Step-by-Step Handling Workflow

Adherence to a strict workflow when handling the compound is critical to prevent inadvertent exposure to atmospheric moisture.

Caption: Recommended workflow for handling moisture-sensitive sulfonyl chlorides.

Protocol: Stability Assessment by HPLC

Regularly assessing the purity of this compound is a self-validating measure of storage and handling efficacy. A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be employed to quantify the parent compound and detect the presence of its primary hydrolytic degradant, 4-(2-chlorophenoxy)benzenesulfonic acid.

Objective

To determine the purity of this compound and quantify the percentage of the corresponding sulfonic acid.

Materials and Reagents

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Chromatographic Conditions

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

Sample Preparation

-

Carefully weigh ~5 mg of the compound in a dry vial.

-

Dissolve in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

Analysis and Interpretation

-

The sulfonyl chloride, being more non-polar, will have a longer retention time than the more polar sulfonic acid degradant.

-

Purity can be calculated based on the area percentage of the main peak.

-

A significant peak at an earlier retention time is indicative of hydrolysis and suggests a review of storage and handling procedures.

Conclusion

The chemical integrity of this compound is principally challenged by its susceptibility to hydrolysis. By understanding this core instability and implementing rigorous moisture-exclusion protocols for storage and handling, researchers can ensure the compound's purity and reactivity are maintained. The recommended procedures, including storage under an inert atmosphere and regular purity assessment via HPLC, constitute a robust system for preserving the quality of this valuable synthetic intermediate, thereby safeguarding the reliability and success of subsequent research and development activities.

References

-

King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Retrieved from [Link]

-

Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). Retrieved from [Link]

-

WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - Material Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]

Sources

- 1. fishersci.nl [fishersci.nl]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. fishersci.com [fishersci.com]

The Strategic Application of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a versatile chemical intermediate with significant potential in medicinal chemistry. We will dissect the molecule's structural components, outlining the synthesis of the core scaffold and its subsequent elaboration into diverse derivatives. The primary focus will be on the strategic incorporation of the diaryl ether and sulfonamide moieties into novel chemical entities targeting a range of therapeutic areas, including inflammatory diseases and bacterial infections. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed experimental protocols, and insights into potential structure-activity relationships.

Introduction: Unveiling a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets. The diaryl ether motif is one such scaffold, recognized for its presence in a wide array of bioactive compounds. When coupled with the highly reactive and versatile benzenesulfonyl chloride group, the resulting molecule, this compound, becomes a powerful building block for the synthesis of novel therapeutic agents.

The core structure combines three key features:

-

The Diaryl Ether Linkage: This flexible yet stable ether bond provides a defined spatial orientation for the two aromatic rings, influencing the molecule's overall conformation and ability to bind to target proteins.

-

The 2-Chlorophenoxy Group: The presence and position of the chlorine atom can significantly impact the compound's lipophilicity, metabolic stability, and electronic properties, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic profiles.

-

The Sulfonyl Chloride Moiety: This highly reactive functional group serves as a linchpin for introducing a diverse range of functionalities, most notably through the formation of sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2]

This guide will delve into the practical applications of this promising intermediate, providing a roadmap for its effective utilization in medicinal chemistry programs.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry methodologies. A general and reliable approach involves the chlorosulfonation of the corresponding diaryl ether.

Synthesis of the Diaryl Ether Precursor

The initial step is the formation of the diaryl ether linkage, typically achieved via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.

Experimental Protocol: Synthesis of 1-Chloro-2-(4-phenoxyphenyl)benzene

-

Reactants: 4-bromophenol, 1-chloro-2-iodobenzene, potassium carbonate, copper(I) iodide, and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a stirred solution of 4-bromophenol and potassium carbonate in DMF, add copper(I) iodide.

-

Add 1-chloro-2-iodobenzene to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 150 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

-

Chlorosulfonation of the Diaryl Ether

The subsequent step involves the introduction of the sulfonyl chloride group onto the diaryl ether precursor. This is typically achieved by reacting the diaryl ether with chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound

-

Reactants: 1-Chloro-2-(4-phenoxyphenyl)benzene, chlorosulfonic acid.

-

Procedure:

-

Cool a flask containing chlorosulfonic acid to 0 °C in an ice bath.

-

Slowly add the diaryl ether precursor to the cooled chlorosulfonic acid with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain the final compound.

-

Diagram: Synthetic Pathway

Caption: General synthetic route to this compound.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for the development of a wide range of therapeutic agents. The primary route for derivatization is through the reaction of the sulfonyl chloride with amines to form sulfonamides.

Anti-inflammatory Agents

The diaryl ether sulfonamide scaffold has been explored for its anti-inflammatory properties.[2][3] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, derivatives of this class have the potential to target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[4]

Hypothetical Signaling Pathway Inhibition:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]